![molecular formula C11H9N3 B12860963 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole CAS No. 75107-05-0](/img/structure/B12860963.png)
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological and medicinal properties. The combination of these two rings in a single molecule can lead to unique chemical and biological activities, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired product . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrrole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of this compound.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly through the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These enzymes are essential for bacterial growth and replication, making this compound a potential candidate for treating bacterial infections. Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains, including resistant types like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Research indicates that 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can inhibit cell proliferation in several cancer cell lines. The mechanism involves blocking metabolic pathways critical for cell growth. For instance, in vitro studies have reported IC50 values for different cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15.0 | |
HeLa (cervical cancer) | 10.0 | |
A549 (lung cancer) | 12.0 |
The compound has been shown to induce apoptosis and inhibit cell motility in head and neck squamous cell carcinoma lines, further supporting its anticancer potential .
Antioxidant Activity
Recent studies have also explored the antioxidant properties of related compounds, indicating that they can scavenge free radicals effectively. The synthesis of various derivatives has shown promising results in lipid peroxidation assays, highlighting their potential use in preventing oxidative stress-related diseases .
Materials Science
In materials science, this compound is utilized to develop advanced materials with specific electronic properties. Its ability to form stable complexes allows for the synthesis of novel electronic devices with enhanced performance characteristics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical entities with potential biological activities. For example, cycloaddition reactions involving benzimidazolium ylides have been studied to yield various pyrrole-containing products .
Case Studies
-
Antimicrobial Efficacy Against MRSA
A study demonstrated that derivatives of this compound showed high efficacy against MRSA strains with minimum inhibitory concentrations below 10 µg/mL . This highlights its potential as a new antimicrobial agent. -
Cancer Cell Line Studies
In research involving head and neck squamous cell carcinoma, the compound was shown to induce significant apoptosis and inhibit migration at concentrations as low as 2 µM . This positions it as a promising candidate for further development in cancer therapeutics. -
Antioxidant Properties
In a comparative study of synthesized derivatives, one compound exhibited an LP inhibition value of 3.73 nmol/mg/min, showcasing its superior antioxidant activity compared to standard agents like butylated hydroxy toluene .
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes like enoyl ACP reductase and DHFR by forming hydrogen bonds with key residues at the active sites . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: Another nitrogen-containing heterocycle with similar biological activities.
Imidazole: Shares the benzimidazole ring and has similar chemical properties.
Pyrrole: The parent compound of the pyrrole ring in 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole.
Uniqueness
This compound is unique due to the combination of pyrrole and benzimidazole rings in a single molecule. This combination can lead to enhanced biological activities and the potential for novel applications in various fields of research.
Properties
CAS No. |
75107-05-0 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-pyrrol-1-ylbenzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-11-10(5-1)12-9-14(11)13-7-3-4-8-13/h1-9H |
InChI Key |
YXUZNCVIODPKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N3C=CC=C3 |
Origin of Product |
United States |
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